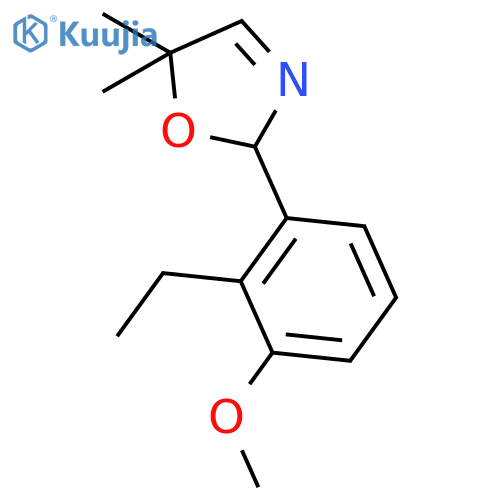Cas no 1245648-23-0 (2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole)

1245648-23-0 structure
商品名:2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole
- 2-(2-ethyl-3-methoxyphenyl)-5,5-dimethyl-2H-1,3-oxazole
- 2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1,3-oxazole
- Oxazole, 2-(2-ethyl-3-methoxyphenyl)-2,5-dihydro-5,5-dimethyl-
- A925954
- 1245648-23-0
- DTXSID50744528
-
- MDL: MFCD18072747
- インチ: InChI=1S/C14H19NO2/c1-5-10-11(7-6-8-12(10)16-4)13-15-9-14(2,3)17-13/h6-9,13H,5H2,1-4H3
- InChIKey: WSNLIFIEZISZFL-UHFFFAOYSA-N
- ほほえんだ: CC1(C)C=NC(C2=CC=CC(OC)=C2CC)O1
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A851987-1g |
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole |
1245648-23-0 | 95+% | 1g |
$500.0 | 2024-04-25 | |
| Chemenu | CM190940-1g |
2-(2-ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole |
1245648-23-0 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM190940-1g |
2-(2-ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole |
1245648-23-0 | 95% | 1g |
$530 | 2023-03-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763506-1g |
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole |
1245648-23-0 | 98% | 1g |
¥4900.00 | 2024-08-09 |
2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
1245648-23-0 (2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole) 関連製品
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1245648-23-0)2-(2-Ethyl-3-methoxyphenyl)-5,5-dimethyl-2,5-dihydrooxazole

清らかである:99%
はかる:1g
価格 ($):450.0